Benzene, 1-iodo-2-(2-methyl-2-propenyl)-
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Overview
Description
Benzene, 1-iodo-2-(2-methyl-2-propenyl)-: is an organic compound with the molecular formula C10H11I It is a derivative of benzene, where an iodine atom and a 2-methyl-2-propenyl group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize this compound involves the electrophilic aromatic substitution of benzene. The reaction typically uses iodine and a suitable catalyst to introduce the iodine atom into the benzene ring.
Allylation: The 2-methyl-2-propenyl group can be introduced through an allylation reaction. This involves the reaction of benzene with an allyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of Benzene, 1-iodo-2-(2-methyl-2-propenyl)- may involve large-scale electrophilic aromatic substitution and allylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound can undergo various substitution reactions, such as nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the 2-methyl-2-propenyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alkanes or alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic processes to facilitate various chemical reactions.
Biology and Medicine:
Radiolabeling: The iodine atom can be used for radiolabeling in biological studies, allowing for the tracking of molecular interactions.
Pharmaceuticals: It may be used in the development of new drugs or as a precursor in drug synthesis.
Industry:
Material Science: This compound can be used in the development of new materials with specific properties, such as polymers or resins.
Agrochemicals: It may be used in the synthesis of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of Benzene, 1-iodo-2-(2-methyl-2-propenyl)- involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the 2-methyl-2-propenyl group. The iodine atom can act as a leaving group in substitution reactions, while the 2-methyl-2-propenyl group can undergo addition or elimination reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Benzene, 1-iodo-2-methyl-: This compound has a similar structure but lacks the 2-methyl-2-propenyl group.
Benzene, 1-methyl-2-(2-propenyl)-: This compound has a similar structure but lacks the iodine atom.
Benzene, (2-methyl-2-propenyl)-: This compound has a similar structure but lacks the iodine atom.
Uniqueness: Benzene, 1-iodo-2-(2-methyl-2-propenyl)- is unique due to the presence of both the iodine atom and the 2-methyl-2-propenyl group. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
162009-34-9 |
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Molecular Formula |
C10H11I |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
1-iodo-2-(2-methylprop-2-enyl)benzene |
InChI |
InChI=1S/C10H11I/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 |
InChI Key |
FFVKBGGRNFNZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1I |
Origin of Product |
United States |
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